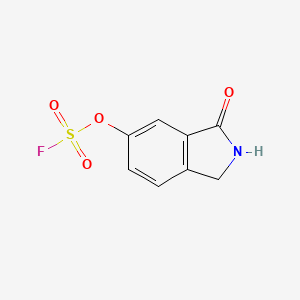

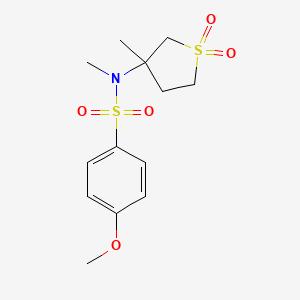

![molecular formula C23H25BrN4O2 B2368893 N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide CAS No. 2137628-35-2](/img/structure/B2368893.png)

N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a quinazolinone moiety, which is a type of heterocyclic compound .

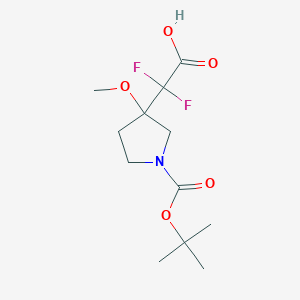

Molecular Structure Analysis

The compound contains a benzene ring, a cyclohexyl group, and a quinazolinone group. The quinazolinone group contains a heterocyclic ring with two nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinazolinones and benzamides are known to participate in a variety of chemical reactions. For example, quinazolinones can undergo reactions with amines, alcohols, and acids .Aplicaciones Científicas De Investigación

Synthesis Techniques

Solvent-Free Synthesis of Quinazolinones : Davoodnia et al. (2010) developed a simple and efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones through cyclocondensation of 2-aminobenzamide with aromatic aldehydes using tetrabutylammonium bromide as a catalyst. This method offers a solvent-free condition at 100°C, showcasing an environmentally friendly approach to synthesizing quinazolinone derivatives Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010.

Pd-Catalyzed Amidation for Quinazolinones : Hikawa et al. (2012) presented a novel synthesis method for 4-phenylquinazolinones via a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols. This process involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, indicating a strategic advancement in quinazolinone synthesis Hikawa, Ino, Suzuki, & Yokoyama, 2012.

Green Synthesis with Co-CNTs Catalysts : Safari and Gandomi-Ravandi (2013) explored the use of Co-CNTs as a green catalyst for the cyclo-condensation of o-aminobenzamide with various aldehydes to synthesize 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. This method is highlighted for its environmental friendliness and efficiency, offering an alternative route for quinazolinone synthesis Safari & Gandomi-Ravandi, 2013.

Application in Medicinal Chemistry

Synthesis and Biological Evaluation : Mphahlele, Khoza, and Mabeta (2016) described the synthesis and evaluation of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for in vitro cytotoxicity against human cancer cell lines and potential antimalarial activity. This study exemplifies the therapeutic potential of quinazolinone derivatives in the development of anticancer and antimalarial agents Mphahlele, Khoza, & Mabeta, 2016.

Antifolate Thymidylate Synthase Inhibitors : Marsham et al. (1991) focused on the synthesis of C2-methyl-N10-alkylquinazoline-based antifolates with modifications in the heterocyclic benzoyl ring. These compounds were evaluated as inhibitors of thymidylate synthase and for their cytotoxic effects on cell growth, showcasing the role of quinazolinones in the development of antifolate agents Marsham et al., 1991.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[(6-bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN4O2/c1-14-3-5-15(6-4-14)21(29)25-17-8-10-18(11-9-17)26-23-27-20-12-7-16(24)13-19(20)22(30)28(23)2/h3-7,12-13,17-18H,8-11H2,1-2H3,(H,25,29)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDNWJFCUFJGHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC3=NC4=C(C=C(C=C4)Br)C(=O)N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)

![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)

![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)